Azido-PEG2-C6-OH
CAS No.:
Cat. No.: VC16017727
Molecular Formula: C10H21N3O3
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H21N3O3 |
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Molecular Weight | 231.29 g/mol |
IUPAC Name | 6-[2-(2-azidoethoxy)ethoxy]hexan-1-ol |
Standard InChI | InChI=1S/C10H21N3O3/c11-13-12-5-8-16-10-9-15-7-4-2-1-3-6-14/h14H,1-10H2 |
Standard InChI Key | JYPHRIPOUIAYSV-UHFFFAOYSA-N |
Canonical SMILES | C(CCCOCCOCCN=[N+]=[N-])CCO |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
Azido-PEG2-C6-OH has the formula C₁₀H₂₁N₃O₃ and a molecular weight of 231.30 g/mol . Key structural features include:
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Azide group (-N₃): Enables bioorthogonal click reactions with alkynes, dibenzocyclooctynes (DBCO), or bicyclo[6.1.0]nonyne (BCN) groups.
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PEG2 spacer: Two ethylene glycol units enhance hydrophilicity and flexibility, improving solubility in aqueous and organic solvents.
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C6 alkyl chain: A six-carbon hydrophobic spacer that modulates distance between functional groups in PROTACs or drug conjugates.
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Terminal hydroxyl (-OH): Allows esterification, etherification, or other derivatization reactions.
Table 1: Key Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₂₁N₃O₃ | |
Exact Mass | 231.16 Da | |
SMILES | OCCCCCCOCCOCCN=[N+]=[N-] | |
Storage Conditions | -20°C (long-term) | |
Purity | ≥95% |
Synthetic Applications in PROTAC Design
Role in PROTAC Architecture
PROTACs are heterobifunctional molecules comprising a target protein ligand, an E3 ubiquitin ligase recruiter, and a linker. Azido-PEG2-C6-OH serves as a PEG-based linker that balances flexibility and rigidity to optimize ternary complex formation between the target protein and ligase .
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Linker Length Optimization: The combined PEG2 and C6 spacer provides ~12-atom length, aligning with the optimal 12–20-carbon range for PROTAC efficacy .
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Solubility Enhancement: PEG units mitigate hydrophobicity, improving pharmacokinetic properties of PROTACs .
Case Study: In HDAC6-targeting PROTACs, ethyl hydrazide-based ligands linked via PEG spacers demonstrated selective degradation (DC₅₀ = 14 nM) without off-target effects .
Bioconjugation via Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azido-PEG2-C6-OH reacts with alkyne-bearing molecules (e.g., fluorescent dyes, targeting ligands) to form stable 1,2,3-triazole linkages. This reaction is widely used for:
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Drug-Delivery Systems: Conjugation of chemotherapeutics to antibodies or nanoparticles .
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Hydrogel Fabrication: Crosslinking azide-functionalized PEG polymers for controlled drug release .
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Metal-free SPAAC reactions with DBCO or BCN groups enable bioconjugation in sensitive biological systems. Applications include:
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Live-Cell Labeling: Tracking protein dynamics without cytotoxic copper catalysts .
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Pretargeted Radiotherapy: Sequential administration of azide-tagged antibodies and radiolabeled DBCO probes .
Comparative Analysis with Analogous Linkers
Table 2: Comparison of Azido-PEG2-C6-OH with Related PROTAC Linkers
Future Directions and Challenges
Targeted Protein Degradation
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Ternary Complex Optimization: Computational modeling to refine linker length/rigidity for specific E3 ligases (e.g., VHL, CRBN) .
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Oral Bioavailability: PEGylation to enhance PROTAC stability in gastrointestinal environments .
Biomaterial Engineering
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